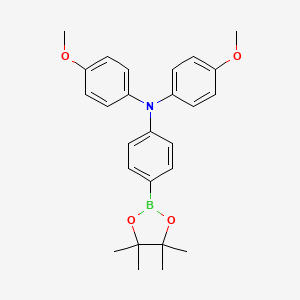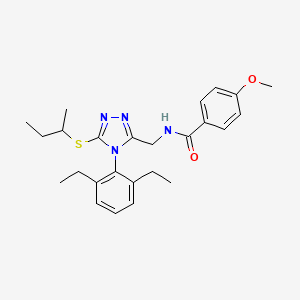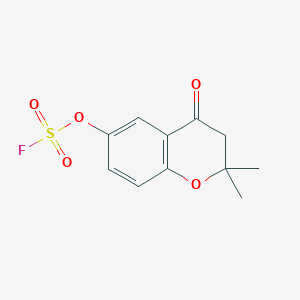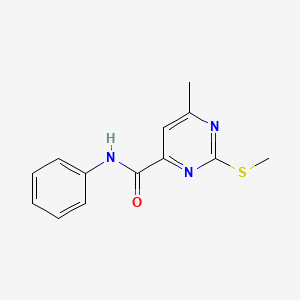![molecular formula C25H22N4O2S B2388293 8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902593-74-2](/img/structure/B2388293.png)
8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule. It has a molecular formula of C20H20N4O2S, an average mass of 380.463 Da, and a monoisotopic mass of 380.130707 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of substituted aminotriazoles with various reagents. For instance, 2-amino-5,8-dimethoxy [1,2,4]triazolo [1,5-c]-pyrimidine is prepared from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo [4,3-c]-pyrimidine by reaction with methoxide in an alcohol solvent .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research into the synthesis of [1,2,4]triazolo[1,5-c]quinazoline derivatives and their structural analysis is fundamental for understanding their chemical properties and potential applications. For instance, novel synthesis methods have been developed to create [1,2,4]triazolo-annelated quinazolines, exploring different synthetic pathways and chemical reactions to achieve targeted molecular architectures (Al-Salahi, 2010). Such research is crucial for expanding the toolkit of synthetic chemists, enabling the creation of complex molecules with potential applications in various fields, including medicinal chemistry and material science.
Biological Activity
The investigation into the biological activity of triazoloquinazoline derivatives has identified several compounds with promising pharmacological properties. For example, studies have shown that certain derivatives exhibit significant anticancer activity, offering potential as therapeutic agents (Voskoboynik et al., 2016). Additionally, some compounds have been found to possess anti-tubercular activity against Mycobacterium tuberculosis, suggesting their utility in developing new treatments for tuberculosis (Asquith et al., 2019). This line of research is particularly important for addressing the need for new drugs in the fight against drug-resistant bacterial infections.
Chemical Transformations and Derivatives
Further research into the chemical transformations and the creation of novel derivatives of [1,2,4]triazolo[1,5-c]quinazolines has explored the versatility of these compounds in organic synthesis. The development of cascade cyclization reactions has enabled the efficient synthesis of complex heterocyclic structures, which are valuable in various chemical research and development applications (Lipson et al., 2006). These synthetic methodologies contribute to the advancement of heterocyclic chemistry, providing new routes for the synthesis of pharmacologically relevant compounds.
Orientations Futures
Compounds with similar structures have been found to have a wide range of applications in medicinal chemistry due to their diverse biological activities. Future research could focus on developing versatile and eco-friendly synthetic protocols for these compounds, as well as exploring their potential applications in various fields .
Propriétés
IUPAC Name |
8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-16-9-11-17(12-10-16)15-32-25-26-20-14-22(31-3)21(30-2)13-19(20)24-27-23(28-29(24)25)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPIABYPVUYAAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2388210.png)
![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
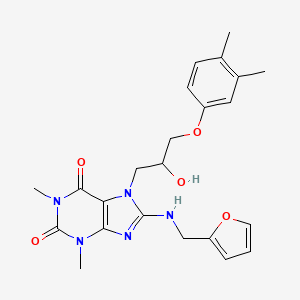
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)
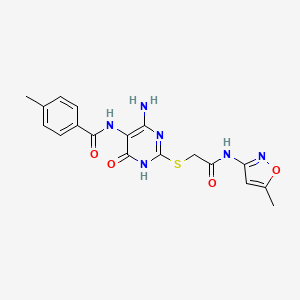
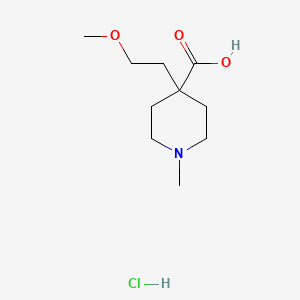
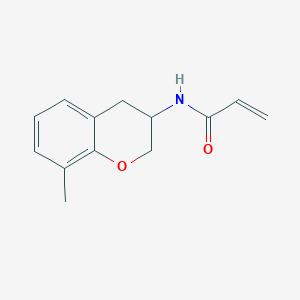
![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
![Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2388225.png)
